Anabolic agent-1

BMP-2 upregulation osteoblast differentiation osteoporosis

Anabolic agent-1 (CAS 2439179-74-3, molecular formula C15H22N2O6S, molecular weight 358.41) is a synthetic small molecule classified as a bone morphogenetic protein‑2 (BMP‑2) upregulator. Its core scaffold is a 2‑benzofurancarboxamide derivative (N‑[2‑(dimethylamino)ethyl]‑6‑methoxy‑2‑benzofurancarboxamide methanesulfonate).

Molecular Formula C15H22N2O6S
Molecular Weight 358.4 g/mol
Cat. No. B12406828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnabolic agent-1
Molecular FormulaC15H22N2O6S
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=CC2=C(O1)C=C(C=C2)OC.CS(=O)(=O)O
InChIInChI=1S/C14H18N2O3.CH4O3S/c1-16(2)7-6-15-14(17)13-8-10-4-5-11(18-3)9-12(10)19-13;1-5(2,3)4/h4-5,8-9H,6-7H2,1-3H3,(H,15,17);1H3,(H,2,3,4)
InChIKeyQYDNZUNQDSSNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anabolic Agent-1 Procurement Guide: Baseline for a Small-Molecule BMP-2 Upregulator


Anabolic agent-1 (CAS 2439179-74-3, molecular formula C15H22N2O6S, molecular weight 358.41) is a synthetic small molecule classified as a bone morphogenetic protein‑2 (BMP‑2) upregulator . Its core scaffold is a 2‑benzofurancarboxamide derivative (N‑[2‑(dimethylamino)ethyl]‑6‑methoxy‑2‑benzofurancarboxamide methanesulfonate) . As a representative of the benzofuran‑based BMP‑2 upregulator class, it acts by enhancing endogenous BMP‑2 expression rather than by direct androgen receptor agonism, distinguishing it from traditional anabolic steroids [1]. The compound is supplied for research use only, typically at ≥98% purity, and is available from multiple chemical vendors .

Why Anabolic Agent-1 Cannot Be Interchanged with Generic BMP-2 Agonists or Anabolic Agents


BMP‑2 upregulators within the benzofuran class display steep structure‑activity relationships (SAR) that preclude generic substitution. Minor modifications to the benzofuran core or the N‑alkyl side chain produce >10‑fold differences in BMP‑2 transcriptional activation [1]. Furthermore, anabolic agent‑1 is a small‑molecule secretagogue that amplifies endogenous BMP‑2 expression, a mechanism fundamentally distinct from that of recombinant BMP‑2 (rhBMP‑2) or peptide‑based anabolic agents such as teriparatide (PTH 1‑34). These mechanistic differences directly impact tissue‑specific pharmacokinetics, dosing schedules, and safety profiles [2]. Procuring a ‘generic’ BMP‑2 upregulator without verifying the precise substituent pattern and its associated SAR data therefore carries a high risk of obtaining a compound with substantially lower potency or altered target engagement in the intended model system [1].

Quantitative Differentiation Evidence for Anabolic Agent-1 Versus Class Comparators


BMP‑2 Upregulation Efficiency: Anabolic Agent-1 vs. Reference Benzofuran Analogue in Human Osteosarcoma Cells

In a high‑throughput screening model using U‑2OS human osteosarcoma cells, structurally related benzofuran‑based BMP‑2 upregulators have demonstrated EC50 values for BMP‑2 mRNA induction in the low micromolar range. Although a direct head‑to‑head EC50 value for anabolic agent‑1 against its closest reference analogue (compound 2 from the benzofuran series) has not been disclosed as a single pair, the class‑wide SAR study established that benzofuran analogue 2 exhibited a BMP‑2 up‑regulation rate significantly higher than the benzothiophene analogues and the basal control [1]. By extension, anabolic agent‑1, as a 2‑benzofurancarboxamide derivative with an N‑(dimethylamino)ethyl substituent, occupies a distinctly optimised position within this SAR landscape, avoiding the activity penalties observed with alternative heterocyclic cores or N‑substituents [1]. Users should request the vendor‑supplied certificate of analysis for the exact EC50 value measured in the U‑2OS BMP‑2 reporter assay to verify lot‑specific potency before procurement.

BMP-2 upregulation osteoblast differentiation osteoporosis

In Vivo Bone Formation Efficacy: Benzofuran Series vs. Teriparatide in Zebrafish Osteoporosis Model

The 6‑methoxy benzofuran derivative series, to which anabolic agent‑1 chemotype belongs, has been compared directly with teriparatide (PTH 1‑34) in a zebrafish osteoporosis model [1]. The optimised benzofuran derivative I‑9 demonstrated significantly higher efficacy than teriparatide in promoting bone formation in this model, as quantified by vertebral bone density and alkaline phosphatase activity measurements [1]. While anabolic agent‑1 itself has not been subjected to a published head‑to‑head teriparatide study, the compound shares the identical 6‑methoxy‑2‑benzofurancarboxamide pharmacophore that drives the BMP‑2 upregulation and bone anabolic phenotype observed across this chemical series [1]. This class‑level evidence supports the rationale for selecting a benzofuran‑based BMP‑2 upregulator such as anabolic agent‑1 for bone anabolic research applications where teriparatide would traditionally be the comparator.

bone anabolic osteoporosis model zebrafish

Oral Bioavailability Potential: Small-Molecule Benzofuran Upregulator vs. Recombinant BMP‑2 Protein

Anabolic agent‑1 (MW 358.41) conforms to Lipinski's Rule of Five parameters, suggesting inherent oral bioavailability potential that fundamentally differentiates it from recombinant human BMP‑2 (rhBMP‑2; MW ~26 kDa), which requires surgical implantation or parenteral administration [1]. The 2010 benzofuran SAR study confirmed that orally administered benzofuran derivatives achieved systemic exposure sufficient to significantly increase BMP‑2 expression in bone tissue and restore trabecular connectivity in ovariectomized rats [1]. Specifically, benzofuran analogue 2 demonstrated in vivo bone anabolic efficacy following oral dosing, whereas rhBMP‑2 is clinically delivered via an absorbable collagen sponge at the surgical site . While no direct pharmacokinetic cross‑study with anabolic agent‑1 has been published, the physicochemical properties (cLogP, molecular weight, hydrogen bond donors/acceptors) shared with the orally active benzofuran analogues support its classification as an orally administrable BMP‑2 upregulator chemotype, a feature not achievable with the protein‑based comparator.

oral bioavailability small molecule bone anabolic

Mechanism of Action: BMP‑2 Transcriptional Upregulation vs. Anti-Resorptive Bisphosphonates

The benzofuran BMP‑2 upregulator class, including anabolic agent‑1, operates by enhancing endogenous BMP‑2 gene transcription, which in turn stimulates osteoblast differentiation and bone formation [1]. This mechanism is fundamentally distinct from that of bisphosphonates (e.g., alendronate), which act by inhibiting farnesyl pyrophosphate synthase in osteoclasts to suppress bone resorption [2]. In senescence‑accelerated SAMP6 mice, the benzofuran derivative compound 125 increased the proportion of osteoblasts and accelerated bone turnover via BMP‑2 upregulation, a net anabolic effect not achievable with purely anti‑resorptive agents [1]. While quantitative comparative data between anabolic agent‑1 and a specific bisphosphonate are not available, the mechanistic dichotomy is well established: bisphosphonates reduce bone resorption markers (e.g., serum CTX‑1) but do not stimulate new bone formation, whereas the benzofuran BMP‑2 upregulators increase bone formation rate as measured by dynamic histomorphometry [1]. This mechanistic distinction is critical for researchers selecting tools specifically for bone anabolic versus anti‑catabolic study designs.

bone turnover BMP-2 bisphosphonate

Application Scenarios for Anabolic Agent-1 Based on Quantitative Differentiation Evidence


Osteoporosis Drug Discovery: Small-Molecule Bone Anabolic Lead Optimisation

Anabolic agent‑1 is optimally deployed as a reference compound in structure‑activity relationship (SAR) campaigns targeting the benzofuran BMP‑2 upregulator series. As established in Section 3, the 6‑methoxy‑2‑benzofurancarboxamide scaffold confers distinct BMP‑2 induction potency advantages over benzothiophene analogues, and the N‑(dimethylamino)ethyl substituent represents a key pharmacophoric feature for activity [1]. Medicinal chemistry teams can use anabolic agent‑1 as a benchmark to evaluate novel analogues in U‑2OS BMP‑2 reporter assays and in vivo zebrafish osteoporosis models, comparing bone formation readouts against the reference standard [2].

Comparative Bone Anabolic Pharmacology: Oral Benzofuran vs. Parenteral rhBMP‑2

For preclinical pharmacologists requiring a systemically deliverable bone anabolic agent, anabolic agent‑1 offers the small‑molecule oral administration route that is categorically unavailable with recombinant BMP‑2 protein. The compound can be incorporated into chronic oral dosing regimens in ovariectomized rat or SAMP6 mouse models to study sustained bone formation effects without the confounding surgical implantation required for rhBMP‑2 [1]. This logistical advantage is directly traceable to the Lipinski‑compliant physicochemical profile of the benzofuran chemotype identified in the class‑level evidence [1].

Mechanistic Dissection of Anabolic vs. Anti-Resorptive Bone Therapies

Investigators designing studies to distinguish bone anabolic from anti‑resorptive mechanisms should select anabolic agent‑1 as a positive control for BMP‑2‑driven osteoblast differentiation. As detailed in Section 3, the benzofuran BMP‑2 upregulators promote bone formation by increasing osteoblast numbers and bone formation rate, a mechanism orthogonal to the osteoclast‑targeted action of bisphosphonates [1]. This makes anabolic agent‑1 suitable for co‑treatment experiments where the additive or synergistic effects of combined anabolic and anti‑resorptive strategies are being evaluated, using alendronate as the anti‑resorptive counterpart [1].

Zebrafish High‑Throughput Screening for Second‑Generation Bone Anabolic Agents

Building on the evidence that the benzofuran series demonstrates quantifiable efficacy in the zebrafish osteoporosis model with performance exceeding teriparatide [1], anabolic agent‑1 can serve as the positive control compound in high‑throughput zebrafish screening platforms. Its water‑soluble methanesulfonate salt form facilitates aqueous dosing in fish embryo medium, enabling consistent exposure levels across screening plates [2]. The established vertebral bone density endpoint provides a robust, quantifiable readout for benchmarking novel anabolic candidates against this benzofuran reference compound.

Technical Documentation Hub

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